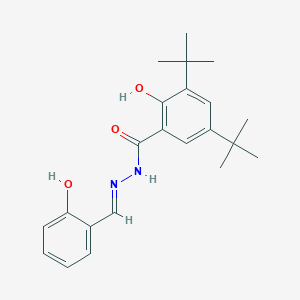![molecular formula C16H20N4OS B6060796 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as MIH-TMHA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood. However, it has been suggested that N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide may exert its antiproliferative and neuroprotective effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurons, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to protect against oxidative stress-induced neuronal damage, as well as improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide. One direction is the further investigation of its mechanism of action, including the identification of its molecular targets. Another direction is the development of novel N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide derivatives with improved pharmacological properties. Additionally, the potential applications of N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide in other fields, such as immunology and infectious diseases, could be explored.
Synthesemethoden
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide can be synthesized through a two-step reaction process. The first step involves the condensation of 2-methylindole-3-carboxaldehyde with thiomorpholine-4-carboxylic acid to form the intermediate product, 2-(4-thiomorpholinyl)-2-methyl-1H-indole-3-carboxaldehyde. The second step involves the reaction of the intermediate product with hydrazine hydrate in the presence of acetic acid to yield N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In drug discovery, N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been identified as a potential lead compound for the development of novel drugs.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-14(13-4-2-3-5-15(13)18-12)10-17-19-16(21)11-20-6-8-22-9-7-20/h2-5,10,18H,6-9,11H2,1H3,(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIJJDEAXFJGP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)

![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

acetate](/img/structure/B6060772.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![1-cyclopropyl-4-[({[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6060809.png)
![(3S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinol](/img/structure/B6060816.png)
![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)